molecular formula C11H17NOS B13225788 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine

2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine

Katalognummer: B13225788
Molekulargewicht: 211.33 g/mol
InChI-Schlüssel: GJRBXYDPRGBMSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-2-ylmethyl group and a sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine typically involves the reaction of piperidine with furan-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The sulfanyl group is introduced by reacting the intermediate product with a thiol reagent such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using reducing agents such as lithium aluminum hydride.

    Substitution: The furan-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-([(Furan-2-ylmethyl)sulfanyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of a piperidine ring.

    2-([(Furan-2-ylmethyl)sulfanyl]methyl)benzene: Similar structure but with a benzene ring instead of a piperidine ring.

Uniqueness

2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine is unique due to the presence of both a piperidine ring and a furan-2-ylmethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various research applications.

Eigenschaften

Molekularformel

C11H17NOS

Molekulargewicht

211.33 g/mol

IUPAC-Name

2-(furan-2-ylmethylsulfanylmethyl)piperidine

InChI

InChI=1S/C11H17NOS/c1-2-6-12-10(4-1)8-14-9-11-5-3-7-13-11/h3,5,7,10,12H,1-2,4,6,8-9H2

InChI-Schlüssel

GJRBXYDPRGBMSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)CSCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.